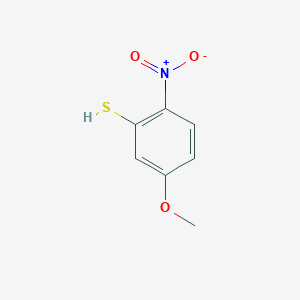

5-Methoxy-2-nitrobenzenethiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3S |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

5-methoxy-2-nitrobenzenethiol |

InChI |

InChI=1S/C7H7NO3S/c1-11-5-2-3-6(8(9)10)7(12)4-5/h2-4,12H,1H3 |

InChI Key |

PBWGWEGBAKSCLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])S |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 5 Methoxy 2 Nitrobenzenethiol

Electron-Donating and Electron-Withdrawing Group Influence on Aromatic Reactivity

The reactivity of an aromatic ring is significantly influenced by the nature of its substituents. libretexts.org Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgstudypug.com Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, rendering it less reactive towards electrophiles but more susceptible to nucleophilic attack. wikipedia.orgstudypug.com

In 5-Methoxy-2-nitrobenzenethiol, the methoxy (B1213986) and thiol groups are generally considered electron-donating, while the nitro group is strongly electron-withdrawing.

Methoxy Group (-OCH3): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance (+M effect). This effect increases the electron density, particularly at the ortho and para positions. uobabylon.edu.iqmasterorganicchemistry.com Although oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is typically stronger, making the methoxy group an activating group. masterorganicchemistry.com

Nitro Group (-NO2): The nitro group is a potent deactivating group. uobabylon.edu.iq Both the nitrogen and oxygen atoms are highly electronegative, leading to a strong inductive withdrawal of electron density from the ring (-I effect). uobabylon.edu.iq Additionally, the nitro group exhibits a strong electron-withdrawing resonance effect (-M effect), further decreasing the electron density of the aromatic ring. masterorganicchemistry.com

Thiol Group (-SH): The thiol group can act as a weak electron-donating group through resonance, similar to the hydroxyl group, by donating a lone pair from the sulfur atom. However, its activating effect is generally less pronounced than that of the methoxy group.

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Electronic Effect | Influence on Reactivity |

| Methoxy (-OCH3) | Electron-donating (strong +M, weak -I) | Activating masterorganicchemistry.com |

| Nitro (-NO2) | Electron-withdrawing (strong -M, strong -I) | Deactivating uobabylon.edu.iq |

| Thiol (-SH) | Weakly electron-donating | Weakly activating |

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. galaxy.ai The rate and position of this attack are dictated by the substituents present. libretexts.org Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct them to the meta position. wikipedia.org

The methoxy group at position 5 is a strong ortho, para-director. uobabylon.edu.iq This would direct incoming electrophiles to positions 2 and 4 (and 6, which is equivalent to 2).

The nitro group at position 2 is a meta-director, which would direct incoming electrophiles to positions 4 and 6. quora.com

The thiol group at position 1 is an ortho, para-director, directing to positions 2 and 4.

Considering the combined effects, the positions activated by the electron-donating groups (methoxy and thiol) and least deactivated by the nitro group are the most likely sites for electrophilic attack. The positions ortho and para to the activating groups are electronically enriched. minia.edu.eg Therefore, electrophilic substitution would be most favored at the positions that are ortho or para to the methoxy and thiol groups and meta to the nitro group. The steric hindrance from the existing substituents also plays a role in determining the final product distribution. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Considerations in Analogous Systems

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

In a molecule like this compound, the nitro group at the ortho position to the thiol group and meta to the methoxy group makes the ring susceptible to nucleophilic attack. While the thiol group itself is not a typical leaving group in SNAr reactions, analogous systems with better leaving groups (like halogens) at that position would be highly reactive. For instance, in 2-chloro-5-methoxynitrobenzene, the chloride ion would be readily displaced by a nucleophile due to the activating effect of the ortho-nitro group. The reaction proceeds via an addition-elimination mechanism. pressbooks.pub

Oxidation Reactions of the Thiol Moiety

The thiol group (-SH) is susceptible to oxidation and can be converted to various sulfur-containing functional groups depending on the oxidizing agent and reaction conditions. researchgate.net

Common oxidation products of thiols include:

Disulfides: Mild oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, can lead to the formation of a disulfide bond (S-S), resulting in the corresponding dimer. researchgate.nettandfonline.com

Sulfonic acids: Stronger oxidizing agents can further oxidize the thiol group to a sulfonic acid (-SO3H). smolecule.com

For this compound, controlled oxidation would likely yield the corresponding disulfide, bis(5-methoxy-2-nitrophenyl) disulfide. The presence of the electron-withdrawing nitro group can influence the reactivity of the thiol group.

Table 2: Potential Oxidation Products of the Thiol Moiety

| Oxidizing Agent | Product |

| Mild (e.g., H2O2, air) | Disulfide |

| Strong | Sulfonic acid |

Reduction Reactions of the Nitro Group

The reduction of the nitro group (-NO2) is a fundamental transformation in organic synthesis, often leading to the formation of an amino group (-NH2). wikipedia.orgjsynthchem.com This conversion is particularly important in the synthesis of anilines. nm.gov

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. commonorganicchemistry.com The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel, in the presence of hydrogen gas (H2). commonorganicchemistry.com The process is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. rsc.org

The mechanism involves the adsorption of both the nitroaromatic compound and hydrogen onto the catalyst surface. rsc.org This facilitates the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction. rsc.org The choice of catalyst and reaction conditions can sometimes allow for the isolation of the intermediate hydroxylamine. google.comgoogle.com

Role of Reducing Agents and Conditions

Besides catalytic hydrogenation, a variety of other reducing agents and conditions can be employed to reduce the nitro group. The choice of reagent can offer chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functional groups. organic-chemistry.org

Common reducing systems include:

Metal/Acid Systems: Metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) are classic reagents for nitro group reduction. commonorganicchemistry.com

Metal Hydrides: While lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines, it often yields azo compounds with aromatic nitro compounds. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) alone is generally not effective for reducing nitro groups but can be used in combination with transition metal salts like nickel(II) chloride (NiCl2). asianpubs.org

Sulfur-based Reagents: Sodium sulfide (B99878) (Na2S) or sodium hydrosulfide (B80085) (NaHS) can be used for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.com Elemental sulfur in the presence of a mild base has also been shown to be effective. researchgate.net

The reaction conditions, such as solvent, temperature, and pH, play a crucial role in the outcome of the reduction. For instance, the reduction of nitroarenes with potassium borohydride in water can lead to the formation of azoxybenzenes. mdpi.com

Table 3: Common Reducing Systems for the Nitro Group

| Reagent/System | Typical Product | Notes |

| H2, Pd/C | Amine | Common and efficient method. commonorganicchemistry.com |

| Fe, HCl | Amine | Classic and cost-effective. nm.gov |

| SnCl2 | Amine | Mild reducing agent. smolecule.com |

| NaBH4, NiCl2 | Amine | Enhanced reactivity of NaBH4. asianpubs.org |

| Na2S | Amine | Can be selective for one of two nitro groups. commonorganicchemistry.com |

Functional Group Interconversions and Transformation Pathways

This compound is a multifunctional aromatic compound featuring a thiol (-SH), a nitro (-NO₂), and a methoxy (-OCH₃) group. This specific arrangement of functional groups on the benzene ring allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic systems. The reactivity is primarily dictated by the interplay between the electron-donating methoxy group, the electron-withdrawing nitro group, and the nucleophilic thiol group.

Reduction of the Nitro Group

The most significant and widely utilized transformation of this compound involves the selective reduction of the nitro group to an amino group (-NH₂). This conversion is a critical step as it yields 2-amino-5-methoxybenzenethiol (B104370), a key precursor for various heterocyclic compounds. The reduction can be achieved using several reagents and conditions, with the choice of reagent often depending on the desired selectivity and reaction scale.

Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metal-based reducing agents such as tin(II) chloride (SnCl₂) in acidic media. The resulting 2-amino-5-methoxybenzenethiol is bifunctional, possessing both a nucleophilic amine and a thiol group ortho to each other, which is an ideal configuration for subsequent cyclization reactions.

Table 1: Selected Methods for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol/Methanol | Room Temperature, Atmospheric Pressure | 2-Amino-5-methoxybenzenethiol |

| SnCl₂·2H₂O | Concentrated HCl / Ethanol | Reflux | 2-Amino-5-methoxybenzenethiol |

Reactions of the Thiol Group and Subsequent Cyclizations

The thiol group in this compound, and more importantly in its reduced form (2-amino-5-methoxybenzenethiol), is a key player in synthetic transformations. The primary pathway involves intramolecular cyclization reactions following the reduction of the nitro group. The resulting 2-amino-5-methoxybenzenethiol serves as a versatile building block for the synthesis of 6-methoxy-substituted benzothiazoles, which are significant scaffolds in medicinal chemistry. mdpi.com

The general mechanism involves the condensation of the amino group with a suitable electrophile (such as aldehydes, carboxylic acids, or their derivatives), followed by the cyclization of the intermediate via nucleophilic attack by the thiol group. tandfonline.com For instance, reaction with an aldehyde first forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole (B30560) ring system. tandfonline.com Various catalysts and reaction conditions can be employed to facilitate this transformation, including acid catalysis or metal-free, environmentally benign methods utilizing CO₂ and a hydrosilane. tandfonline.comrsc.org Research has shown that 2-amino-5-methoxybenzenethiol can react smoothly to give good yields of the corresponding benzothiazole. rsc.org

Table 2: Synthesis of 6-Methoxybenzothiazoles from 2-Amino-5-methoxybenzenethiol

| Reactant | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| Aldehyd (R-CHO) | Alkyl carbonic acid (from CO₂/Methanol) | 70 °C, O₂ | 2-Substituted-6-methoxybenzothiazole |

| Carbon Dioxide (CO₂) | Diethylsilane, DBN | 150 °C, 5 MPa | 6-Methoxybenzothiazole |

| Benzyl Halide | DMSO | Mild, oxidant-free | 2-Benzyl-6-methoxybenzothiazole |

The thiol group itself can also undergo other transformations, such as S-alkylation or oxidation. For example, the thiol can be oxidized to a disulfide (-S-S-) or further to a sulfonic acid (-SO₃H) using appropriate oxidizing agents like hydrogen peroxide.

Transformations Involving the Methoxy Group

The methoxy group is generally stable under many reaction conditions. However, it can be cleaved to a hydroxyl group (-OH) under harsh acidic conditions (e.g., using HBr or BBr₃), converting the molecule into a nitrophenol derivative. The methoxy group also functions as an electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of such reactions.

Based on a comprehensive review of available scientific literature, it is not possible to provide detailed, experimentally-verified spectroscopic data solely for the chemical compound “this compound” as requested.

The search for specific research findings, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry data, did not yield any publications containing direct experimental characterization for this exact molecule. While data exists for structurally related compounds, such as isomers (e.g., 2-Methoxy-5-nitrobenzenethiol) and analogues (e.g., 5-Methoxy-2-nitrophenol), presenting this information would not adhere to the strict requirement of focusing exclusively on this compound.

Generating an article with the specified detailed structure and data tables would require fabrication of information, which is contrary to the principles of scientific accuracy. Therefore, to ensure the integrity and factuality of the response, the requested article cannot be created at this time. Further experimental research and publication would be necessary to characterize this specific compound and provide the data required for the outlined article.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 2 Nitrobenzenethiol

X-ray Diffraction Analysis (Applicability to Solid-State Structures)

Following an extensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for the specific compound 5-Methoxy-2-nitrobenzenethiol was found. Similarly, detailed structural information, such as crystal system, space group, unit cell dimensions, atomic coordinates, and bond lengths/angles, remains unavailable in the public domain.

X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would be highly applicable to this compound, assuming a suitable single crystal could be produced. The analysis would provide definitive proof of its molecular structure in the solid state, revealing key details about its conformation, including the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986), nitro, and thiol functional groups.

Furthermore, crystallographic analysis would elucidate the intermolecular interactions that govern the crystal packing. These can include hydrogen bonds (potentially involving the thiol hydrogen and an oxygen atom of the nitro group on a neighboring molecule), π–π stacking interactions between aromatic rings, and van der Waals forces.

While crystallographic data exists for structurally related compounds such as nitrophenyl thiols and their corresponding disulfides (e.g., bis-(o-nitrophenyl) disulfide), this information cannot be directly extrapolated to describe the unique solid-state structure of this compound. The specific substitution pattern of the methoxy group in the 5-position significantly influences the electronic properties and steric environment of the molecule, which in turn dictates the crystal packing and intermolecular forces.

Without experimental data, any discussion of the solid-state structure of this compound would be purely speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible at this time. Future crystallographic studies would be necessary to provide these insights.

Computational and Theoretical Investigations of 5 Methoxy 2 Nitrobenzenethiol

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT has proven to be a powerful tool for investigating the electronic structures of molecules. scielo.org.za Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) to model the behavior of compounds like 5-Methoxy-2-nitrobenzenethiol. scielo.org.zascispace.com

Molecular Geometry Optimization and Conformer Analysis

Geometry optimization is a fundamental computational process that seeks to find the atomic coordinates corresponding to the minimum energy of a molecule. arxiv.org For molecules with rotational freedom, such as the methoxy (B1213986) and thiol groups in this compound, conformer analysis is crucial. This involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative stabilities. Theoretical calculations, often at the DFT level, are used to optimize the geometry of various possible conformers to locate the most stable, lowest-energy structure. researchgate.net The optimized geometry is essential as it forms the basis for all further computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. materialsciencejournal.org For substituted nitrobenzene (B124822) derivatives, the distribution of HOMO and LUMO orbitals is often spread across the molecule, with the nitro group typically influencing the localization of the LUMO due to its electron-withdrawing nature. scielo.org.za

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. |

Computational studies on similar nitroaromatic compounds have shown that the HOMO-LUMO gap can be effectively calculated using DFT methods, providing insights into their electronic behavior. smolecule.comtandfonline.com

Electrostatic Potential Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de

In an MEP map, different colors represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy groups, as well as the sulfur atom of the thiol group, indicating these as potential sites for interaction with electrophiles. The aromatic protons and the region around the nitro group's nitrogen would likely exhibit positive potential.

DFT calculations are a standard method for generating MEP surfaces, often mapped onto a constant electron density surface to define the molecular boundary. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concepts. uni-muenchen.deuoi.gr This method is used to analyze intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. icm.edu.pl

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their optical properties, such as UV-visible absorption spectra. nih.govrsc.org It offers a good balance between computational cost and accuracy for many molecular systems. nih.govrsc.org

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the electronic absorption spectrum of a molecule. scielo.org.za This allows for the assignment of experimental absorption bands to specific electronic transitions, such as n→π* and π→π* transitions. scielo.org.zatandfonline.com For this compound, TD-DFT calculations would help in understanding how the methoxy, nitro, and thiol substituents influence the electronic transitions and the resulting absorption spectrum. The choice of functional, such as CAM-B3LYP, can be important, especially for accurately describing charge-transfer states. nih.govresearchgate.net

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data and its correlation with experimental measurements. DFT calculations can be used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. scielo.org.za

The comparison between calculated and experimental spectra serves as a validation of the computational model. For instance, calculated vibrational frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the theoretical method, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. scielo.org.za Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR data. scielo.org.za A good agreement between the theoretical and experimental spectroscopic data enhances the confidence in the predicted molecular structure and electronic properties. scielo.org.zatandfonline.com

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| FT-IR/Raman | Vibrational Frequencies | DFT (e.g., B3LYP/6-31G(d,p)) |

| UV-Visible | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT |

| NMR | Chemical Shifts (δ) | GIAO |

Noncovalent Interaction (NCI) Analysis in Supramolecular Assemblies

Noncovalent interactions (NCIs) are fundamental to the field of supramolecular chemistry, governing the spontaneous organization of molecules into larger, well-defined structures. numberanalytics.comfortunejournals.com These interactions, which include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions, are significantly weaker than covalent bonds but are highly directional and specific, enabling the formation of complex and functional molecular assemblies. numberanalytics.comfortunejournals.commdpi.com The study of these interactions is crucial for understanding and designing novel materials with unique properties. fortunejournals.com

In the context of molecules similar to this compound, computational methods such as Noncovalent Interaction (NCI) analysis, often based on electron density and its derivatives, are employed to visualize and characterize the weak interactions that stabilize supramolecular structures. These analyses help in understanding the role of different functional groups in directing the self-assembly process.

The types of noncovalent interactions observed in similar aromatic systems are diverse. They can include:

Hydrogen Bonds: Such as C-H···N, C-H···S, and C-H···F. acs.org

Chalcogen Bonds: For example, C–S···Cl interactions. acs.org

Unorthodox Contacts: Including S···C(π) and F···π interactions. acs.org

These varied interactions work in concert to generate complex supramolecular architectures, such as layered structures or helical assemblies. acs.orgacs.org The formation of these assemblies is a dynamic process that can often be influenced by external factors like solvent, pH, and temperature. acs.org

The table below summarizes the types of noncovalent interactions and their typical roles in forming supramolecular assemblies, which are relevant for analyzing compounds like this compound.

| Interaction Type | Description | Role in Supramolecular Assembly |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. fortunejournals.commdpi.com | Key in directing molecular recognition and forming specific, stable structures like sheets and helices. acs.orgacs.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. mdpi.com | Important for the assembly of flat molecules, leading to structures like columns or layers. mdpi.comacs.org |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. numberanalytics.comfortunejournals.com | Contribute to the overall stability of the molecular assembly. numberanalytics.com |

| Electrostatic Interactions | Attractive or repulsive forces between entities with formal or partial charges. fortunejournals.commdpi.com | Guide the approach and orientation of molecules during self-assembly. fortunejournals.com |

Understanding these noncovalent interactions through computational analysis provides deep insights into the structure-directing roles of the methoxy, nitro, and thiol groups in this compound, and how they contribute to the formation of its supramolecular architectures.

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms and pathways of organic molecules. acs.orgchemrxiv.orgoup.com These theoretical investigations provide detailed energetic and structural information about reactants, transition states, and products, which is often difficult to obtain through experimental methods alone. chemrxiv.orgacs.org

For reactions involving nitroaromatic compounds, computational studies have been instrumental in understanding their reactivity. For example, the mechanism of electrophilic aromatic nitration has been revisited using high-level quantum chemical calculations. These studies have proposed a mechanism involving multiple intermediates, including an initial electron donor-acceptor complex, a single-electron transfer (SET) complex, and the final σ-complex (arenium ion). acs.org

In the context of substituted nitroaromatics, theoretical studies can predict reaction pathways and kinetics. For instance, the degradation of 4-methoxy-2-nitroaniline, a compound structurally related to this compound, has been investigated using Fenton oxidation. rsc.org Computational and experimental analyses identified numerous reaction intermediates and proposed two primary degradation pathways, highlighting the complexity of the reaction network. rsc.org

Quantum chemical studies on similar molecules have explored various reaction types:

Oxidation and Degradation: The oxidation of nitro- and methoxy-substituted phenols by radicals like •OH is a key atmospheric degradation pathway. copernicus.org Theoretical calculations can determine the rate coefficients and branching ratios for different reaction channels, such as H-atom abstraction or radical addition to the aromatic ring. copernicus.org The formation of nitrocatechols from the oxidation of cresols, for example, involves the addition of the OH radical as a dominant mechanism. copernicus.org

Photolysis: The photodegradation of nitroaromatic compounds is another important transformation pathway. frontiersin.org Quantum chemical studies can help to understand the excited state processes, such as nitro-nitrite rearrangement, that lead to the observed photoproducts. frontiersin.org

Cycloaddition Reactions: The reaction of 2-azaallyl anions with nitroarenes to form 2,5-dihydro-1,2,4-oxadiazoles has been studied computationally. These studies support a mechanism involving an initial single-electron transfer from the anion to the nitroarene, generating a radical anion intermediate that drives the subsequent reaction steps. nih.gov

The table below outlines key parameters often calculated in quantum chemical studies and their significance in understanding reaction mechanisms.

| Calculated Parameter | Significance |

| Activation Energy (Ea or ΔG‡) | The energy barrier that must be overcome for a reaction to occur. Lower values indicate a faster reaction rate. chemrxiv.org |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. A negative value (exothermic) indicates a thermodynamically favorable reaction. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. Its analysis reveals the nature of bond-breaking and bond-forming processes. chemrxiv.org |

| Intermediate Structures | Stable or metastable species formed during the reaction. Identifying intermediates is crucial for mapping the complete reaction pathway. acs.orgchemrxiv.org |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively, providing insights into its reactivity. oup.com |

By applying these computational methods to this compound, researchers can predict its reactivity in various chemical environments, identify the most likely reaction pathways for its synthesis or degradation, and understand the influence of its substituent groups on its chemical behavior.

Advanced Applications in Chemical Synthesis and Materials Science

5-Methoxy-2-nitrobenzenethiol as a Versatile Synthetic Intermediate

This compound is a valuable building block in organic synthesis due to the distinct reactivity of its functional groups. The electron-withdrawing nitro group, the electron-donating methoxy (B1213986) group, and the nucleophilic thiol group can each be targeted in specific reactions, allowing for the stepwise construction of more complex molecular architectures.

The primary role of this compound as a synthetic intermediate lies in the chemical transformations of its nitro and thiol moieties. The nitro group can be readily reduced to an amine, yielding 2-amino-5-methoxybenzenethiol (B104370). nandanabioscience.comnih.gov This transformation is a critical step, as it converts the molecule into a bifunctional intermediate with ortho-disposed amino and thiol groups, which is primed for a variety of cyclization and coupling reactions.

The reduction of the nitro group is typically achieved through methods like catalytic hydrogenation (e.g., using H₂/Pd-C) or with reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. researchgate.net The resulting 2-amino-5-methoxybenzenethiol serves as a key precursor for a range of more complex structures. For instance, similar nitro-aromatic compounds are used as starting materials in the synthesis of complex bioactive molecules and pharmaceutical intermediates. google.comsigmaaldrich.com The amino group can undergo acylation, alkylation, or diazotization, while the thiol group can be alkylated or oxidized, providing multiple pathways for molecular elaboration.

| Starting Material | Reaction Type | Key Reagent(s) | Resulting Intermediate | Potential Final Product Class |

|---|---|---|---|---|

| This compound | Nitro Reduction | H₂, Pd/C or Fe/HCl | 2-Amino-5-methoxybenzenethiol | Benzothiazoles, Pharmaceuticals |

| This compound | S-Alkylation | Alkyl Halide (R-X) | 1-(Alkylthio)-5-methoxy-2-nitrobenzene | Functional Materials, Thioethers |

| 2-Amino-5-methoxybenzenethiol | Acylation | Acetyl Chloride | N-(2-mercapto-4-methoxyphenyl)acetamide | Acetanilide (B955) Derivatives |

Heterocyclic compounds are of paramount importance in medicinal chemistry, materials science, and agrochemicals. sigmaaldrich.comchim.it this compound is an excellent starting point for the synthesis of substituted benzothiazoles, a privileged heterocyclic scaffold found in many biologically active compounds.

The synthesis begins with the reduction of the nitro group to form 2-amino-5-methoxybenzenethiol. This intermediate possesses the ideal 1,2-aminothiophenol arrangement for cyclocondensation reactions. Reaction with various electrophiles can efficiently construct the thiazole (B1198619) ring:

With Aldehydes or Ketones: Condensation leads to the formation of 2-substituted benzothiazolines, which can be subsequently oxidized to 2-substituted benzothiazoles.

With Carboxylic Acids or Derivatives (e.g., acyl chlorides, esters): Direct condensation yields 2-substituted benzothiazoles.

The ability to introduce a wide variety of substituents onto the 2-position of the benzothiazole (B30560) ring by choosing the appropriate carbonyl compound makes this a highly flexible synthetic route. The methoxy group at the 6-position of the resulting benzothiazole can further modulate the electronic properties and biological activity of the final molecule. The use of substituted nitrobenzenes as precursors in cyclization reactions, such as the Heck reaction to form quinolines, further illustrates the utility of these intermediates in building complex heterocyclic systems. uj.ac.za

Role in the Design and Synthesis of Functional Materials

The unique electronic and chemical properties endowed by the nitro, methoxy, and thiol groups make this compound a candidate for incorporation into functional materials. chim.it

While direct polymerization of this compound is not common, its derivatives are valuable for creating functional polymers and coatings.

Thiol Functionality: The thiol group can be used to anchor the molecule onto surfaces, such as gold nanoparticles or functionalized silicon wafers, to create self-assembled monolayers (SAMs) with specific chemical properties. It can also participate in thiol-ene "click" chemistry reactions, a highly efficient method for polymer synthesis and modification, allowing the molecule to be grafted onto polymer backbones.

Amine Functionality: Following reduction of the nitro group, the resulting aromatic amine can serve as a monomer or co-monomer in the synthesis of conductive polymers like polyanilines. The methoxy and thiol groups would act as substituents on the polymer chain, tuning its solubility, processability, and electronic properties. The general importance of heterocyclic derivatives, which can be synthesized from this compound, in polymeric chemistry is well-documented. chim.it

The structure of this compound contains key features, known as chromophores and auxochromes, that are characteristic of dye molecules. myskinrecipes.comepa.gov

| Functional Group | Type | Role in Color |

|---|---|---|

| Nitro Group (-NO₂) | Chromophore/Auxochrome | An electron-withdrawing group that extends conjugation and can impart color. It is a key component in many nitro dyes. epa.gov |

| Benzene (B151609) Ring | Chromophore | The core aromatic system that undergoes electronic transitions. |

| Methoxy Group (-OCH₃) | Auxochrome | An electron-donating group that modifies the absorption of light by the chromophore, often intensifying the color (hyperchromic effect) and shifting it to longer wavelengths (bathochromic effect). |

| Thiol Group (-SH) | Auxochrome | Can act as an electron-donating group, influencing the overall electronic properties and color. |

This compound serves as a valuable intermediate for the synthesis of dyes. A closely related compound, 2-methoxy-5-nitroaniline, is known commercially as "Azoic Diazo Component 13," highlighting its role in the production of azo dyes. nist.gov The synthetic pathway involves reducing the nitro group of this compound to an amine. This amine can then be diazotized using nitrous acid (HNO₂) to form a diazonium salt. This reactive salt is then coupled with an electron-rich aromatic compound (a coupling component) to form a highly colored and stable azo dye. The specific shade of the resulting dye can be fine-tuned by the choice of the coupling partner.

Applications in Chemical Sensing and Probe Development

Chemical probes are essential tools for interrogating biological systems and detecting specific analytes. olemiss.edu The nitroaromatic moiety of this compound makes it a promising scaffold for the development of chemical sensors, particularly for detecting enzymatic activity or specific metal ions.

A prominent application for nitroaromatic compounds is in the design of fluorescent probes for detecting nitroreductase enzymes. acs.orgacs.org These enzymes are significantly overexpressed in hypoxic (low-oxygen) environments, which are characteristic of solid tumors and certain bacterial strains. researchgate.net The sensing mechanism relies on the selective reduction of the nitro group by nitroreductase. This reduction triggers a cascade reaction, often involving a 1,6-elimination, that releases a fluorescent reporter molecule (a fluorophore). acs.org In such a probe designed from this compound, the nitro group would act as a fluorescence quencher. Upon its enzymatic reduction, the quenching effect would be removed, leading to a significant increase in fluorescence—an "off-on" response. This allows for highly sensitive and selective imaging of hypoxic cells or tissues. acs.org

Furthermore, the thiol group is known for its high affinity for soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). This binding event can be designed to trigger a change in the molecule's optical properties (color or fluorescence), enabling its use as a chemosensor for detecting these toxic metal ions in environmental or biological samples.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes

The imperative of green chemistry necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and solvents, produce significant waste, and consume large amounts of energy. Future research should prioritize the development of environmentally benign and efficient synthetic routes to 5-Methoxy-2-nitrobenzenethiol and its derivatives.

Traditional nitration processes, which commonly use a mixture of nitric and sulfuric acids, are notoriously harsh and lead to environmental concerns regarding the disposal of spent acids. researchgate.net Modern approaches offer greener alternatives. For instance, the use of solid-supported nitrating agents, such as inorganic nitrates adsorbed on silica (B1680970) gel, presents a cleaner, solvent-free option. researchgate.net Similarly, solid acid catalysts, like zeolites, have been shown to enhance regioselectivity and can be recycled, offering both economic and environmental advantages. researchgate.net Another promising avenue is the palladium-catalyzed nitration of aryl chlorides, which proceeds under weakly basic conditions and tolerates a wide range of functional groups. organic-chemistry.org

For the introduction of the thiol group, research could explore alternatives to malodorous and toxic thiols. Copper-catalyzed reactions using sulfur powder or sodium sulfide (B99878) with aryl halides have shown promise. organic-chemistry.org Specifically, the use of CuI-nanoparticles allows for the synthesis of thiophenols from aryl halides in the absence of organic solvents. organic-chemistry.org A recently patented method for synthesizing alkyl-substituted thiophenols from nitroalkylbenzenes using sodium sulfide and sulfur powder in an oxygen-free atmosphere also presents a scalable and cost-effective route. google.com Photocatalytic methods, which utilize visible light as a sustainable energy source, are also emerging as powerful tools in green synthesis. acs.org

A comparative overview of traditional versus potential green synthetic strategies is presented in Table 1.

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Nitration | Mixed Nitric/Sulfuric Acid | Solid-supported nitrates (e.g., on silica gel) researchgate.net; Zeolite catalysts researchgate.net; Pd-catalyzed nitration organic-chemistry.org | Reduced acid waste, improved safety, catalyst recyclability, higher selectivity. |

| Thiolation | Reduction of sulfonyl chlorides; Use of H2S | CuI-nanoparticle catalyzed reaction with sulfur powder organic-chemistry.org; Reaction with sodium persulfate google.com | Avoids toxic reagents, potential for solvent-free conditions, milder reaction conditions. |

| Solvent Use | Chlorinated solvents (e.g., CCl4) acs.org | Ionic liquids organic-chemistry.org; Ethyl acetate (B1210297) (EtOAc) acs.org; Water | Reduced toxicity, potential for recyclability, improved environmental profile. |

| Energy Source | Conventional heating | Microwave irradiation researchgate.net; Visible-light photocatalysis acs.org | Reduced energy consumption, faster reaction times, high heat homogeneity. |

Future efforts should focus on integrating these green principles into a holistic synthetic strategy for this compound, optimizing reaction conditions to maximize yield and atom economy while minimizing environmental impact.

Advanced Mechanistic Investigations via Time-Resolved Spectroscopy

A profound understanding of the reaction mechanisms and transient intermediates involved in the chemical transformations of this compound is crucial for optimizing its use and designing new applications. Time-resolved spectroscopy techniques, such as nanosecond laser flash photolysis and femtosecond transient absorption spectroscopy, are powerful tools for directly observing the formation and decay of short-lived species like radicals and excited states.

Studies on related compounds, such as p-nitrobenzenethiol, have revealed complex photochemical behavior that is highly dependent on the solvent environment. acs.orgacs.org Upon photoexcitation, these molecules can undergo homolytic cleavage of the S-H bond to form a thio radical in nonpolar solvents. acs.org In contrast, in protic polar solvents, the formation of a deprotonated thione triplet state is observed. acs.org This ability to selectively generate either a radical or a triplet state by simply changing the solvent opens up avenues for controlling reaction pathways.

Future research should apply these advanced spectroscopic techniques directly to this compound. Investigating its photochemistry could elucidate the influence of the methoxy (B1213986) group on the stability and reactivity of the transient species. For example, femtosecond transient absorption spectroscopy could track the ultrafast dynamics following photoexcitation, revealing the timescales of processes like intersystem crossing (ISC) and internal conversion. nih.govacs.org Such studies have been used to investigate the photochemistry of other nitroaromatic compounds, identifying key intermediates like the aci-nitro isomer, which is implicated in photolysis pathways. canada.ca

The key transient species that could be investigated for this compound are summarized in Table 2.

| Transient Species | Generation Method | Spectroscopic Signature | Significance |

| Thio Radical | Homolytic S-H bond cleavage (photolysis in nonpolar solvent) acs.org | Transient absorption bands | Key intermediate in radical-mediated reactions. |

| Thione Triplet State | Intersystem crossing from excited singlet state (in protic polar solvents) acs.org | T-T absorption, phosphorescence acs.org | Important for energy transfer and some photochemical reactions. |

| aci-Nitro Isomer | Excited-state proton transfer canada.ca | Characteristic transient absorption | Potential intermediate in photorelease or degradation pathways. |

| Nitro Radical Anion | Intercellular reduction in biological systems nih.gov | Electron Paramagnetic Resonance (EPR) signals | Crucial for the mechanism of action of many nitroaromatic drugs. |

By characterizing these intermediates and their reaction kinetics, a comprehensive mechanistic picture can be constructed. This knowledge will be invaluable for designing novel photoswitches, phototriggers, or photocatalysts based on the this compound scaffold.

Computational Design of Enhanced Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. researchgate.net Applying these methods to this compound can guide the synthesis of derivatives with enhanced electronic, optical, or biological properties.

DFT calculations can be employed to understand the structure-property relationships of substituted benzenethiols and nitroaromatics. For example, computational studies can predict how the addition of different functional groups to the aromatic ring would alter the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov This HOMO-LUMO gap is a key determinant of the molecule's electronic properties and reactivity. nih.gov Such studies have been used to design novel high-energy-density materials based on nitro-substituted heterocycles. researchgate.net

Furthermore, computational docking studies can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets, such as enzymes or receptors. This approach is widely used in drug discovery to design more potent and selective inhibitors. For instance, docking studies were instrumental in the design of Hsp90/HDAC6 dual inhibitors for cancer therapy, which featured methoxy-substituted pyridine (B92270) moieties. acs.orgacs.org

Future research should systematically explore the chemical space around the this compound core. A summary of potential computational approaches is provided in Table 3.

| Computational Method | Target Property | Predicted Outcome | Potential Application |

| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO) nih.gov | Tuning of redox potentials and optical absorption spectra. | Design of new materials for electronics or photovoltaics. |

| DFT | Reaction Mechanisms nih.gov | Calculation of activation barriers for synthetic and degradation pathways. | Optimization of synthetic routes and prediction of metabolic fate. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity | Correlation of molecular descriptors with observed activity. | Prediction of the bioactivity of unsynthesized derivatives. |

| Molecular Docking | Binding to Biological Targets acs.org | Identification of key binding interactions and prediction of binding affinity. | Rational design of enzyme inhibitors or receptor ligands. |

By combining computational predictions with synthetic efforts, researchers can accelerate the discovery of new derivatives of this compound with tailored properties for specific applications, ranging from medicinal chemistry to materials science.

Exploration of New Applications in Emerging Fields

The unique combination of functional groups in this compound suggests its potential for application in a variety of emerging fields beyond its current uses. The nitroaromatic moiety is a well-known pharmacophore, while the thiol group provides a versatile handle for conjugation and surface anchoring.

In medicinal chemistry, the nitro group is a key feature in many antimicrobial agents. nih.gov For example, 5-nitrothiophenes have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net Their mechanism often involves the enzymatic reduction of the nitro group to generate reactive nitric oxide. researchgate.net Future research could explore derivatives of this compound as potential antibacterial, antifungal, or antiparasitic agents. The methoxy group could be used to modulate the compound's lipophilicity and pharmacokinetic properties. Furthermore, related structures containing methoxy and nitro functionalities have been investigated as potential anticancer agents, including dual inhibitors of Hsp90 and HDAC6. acs.orgacs.org

In materials science, the thiol group is widely used for its ability to form strong bonds with gold and other metal surfaces, enabling the creation of self-assembled monolayers (SAMs). The electronic properties of the aromatic ring, modulated by the nitro and methoxy groups, could be harnessed to create functional surfaces for sensors, molecular electronics, or corrosion inhibition.

The compound can also serve as a versatile synthetic intermediate. The thiol can be used in "click" chemistry reactions or Michael additions, while the nitro group can be readily reduced to an amine, providing a route to a wide range of other derivatives, such as 2-substituted benzothiazoles, which themselves have diverse biological activities. mdpi.com

Potential unexplored applications are outlined below:

Antitubercular Agents: Leveraging the 5-nitro-moiety, which is a known toxophore for Mycobacterium tuberculosis. researchgate.net

Anticancer Therapeutics: Designing derivatives based on related structures that show activity as enzyme inhibitors in cancer cells. acs.orgmdpi.com

Molecular Electronics: Utilizing the thiol group for anchoring to gold electrodes and the nitro/methoxy groups to tune the electronic conductivity of the molecule for use in molecular wires or switches.

Biosensors: Immobilizing the compound or its derivatives on sensor surfaces to detect specific analytes through changes in optical or electronic signals.

Corrosion Inhibitors: Forming protective monolayers on metal surfaces to prevent oxidation.

By systematically investigating these and other potential applications, the full utility of this compound as a platform molecule for innovation in medicine, materials science, and beyond can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.